4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
4-Bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (IUPAC name) is a benzamide derivative featuring a 4-bromo-substituted aromatic ring linked via an amide bond to a phenyl group substituted with a 3-methylimidazo[1,2-a]pyrimidine moiety. Its molecular formula is C₂₁H₁₆BrN₃O, with a molecular weight of 406.28 g/mol . The compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and antineoplastic agents, though its specific biological targets remain underexplored in the provided evidence. Key structural attributes include:
- A bromine atom at the para position of the benzamide ring, which may enhance hydrophobic interactions and halogen bonding in target binding.
- A methyl-substituted imidazo[1,2-a]pyrimidine group, contributing to π-π stacking and hydrogen-bonding capabilities.
- Moderate rotatable bond count (estimated 5–6), suggesting conformational flexibility .
Properties
IUPAC Name |
4-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-10-3-11-25(13)20)15-4-2-5-17(12-15)23-19(26)14-6-8-16(21)9-7-14/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYBMTJJLULCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate bromoketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazo[1,2-a]pyrimidine core can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazo[1,2-a]pyrimidine core.
Scientific Research Applications
4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs based on molecular features and substituents:
Key Observations :
- Halogen Substituents : Bromine in the target compound and ZINC33268577 may enhance binding via halogen bonds compared to fluorine in analogs like 862811-76-5 .
- Rotatable Bonds : The target’s flexibility (5–6 bonds) is intermediate between rigid analogs (e.g., 4 bonds in ) and highly flexible kinase inhibitors like Nilotinib (7 bonds) .
Biological Activity
4-Bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and an imidazo[1,2-a]pyrimidine moiety, which are critical for its biological interactions. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15BrN4
- Molecular Weight : 360.22 g/mol
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Bromine, amide, imidazo[1,2-a]pyrimidine |
| Core Structure | Benzamide with a methyl-substituted imidazo group |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound is believed to modulate enzyme activity and receptor binding, influencing various signaling pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to certain receptors, potentially altering their activity and downstream effects.
Therapeutic Applications
Research indicates that this compound may have potential applications in treating various diseases, particularly in oncology. Its unique structure allows it to act as a lead compound for developing new therapeutic agents.
Case Studies
- Cancer Research : A study highlighted the compound's efficacy against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. It demonstrated significant inhibition of cell viability in vitro .
- Antimicrobial Activity : In another investigation, derivatives of similar compounds were tested for antimicrobial properties. Some exhibited promising minimum inhibitory concentrations (MIC), suggesting potential as antibacterial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Comments |
|---|---|---|---|
| This compound | Moderate inhibition of NSCLC | 5.0 | Effective against FGFR1 amplified cells |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | High inhibition of FGFR1 | 0.5 | More potent against NSCLC compared to the former |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions:
- Formation of Imidazo Core : Cyclization of suitable precursors under acidic or basic conditions.
- Bromination : Introduction of bromine using N-bromosuccinimide (NBS).
- Amidation : Reaction with phenolic derivatives to form the final amide structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
